Benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
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Overview
Description
Benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chloro, methoxyphenyl, amino, and aminothioxomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of benzoic acid to introduce a nitro group, followed by reduction to form the corresponding amino derivative.
Substitution Reactions: The amino derivative undergoes substitution reactions with 4-chloro-2-methoxyphenylamine and aminothioxomethyl hydrazide under controlled conditions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids and hydrazides, such as:
- Benzoic acid, 4-chloro-2-methoxyphenylhydrazide
- Benzoic acid, 4-chloro-2-aminophenylhydrazide
- Benzoic acid, 4-chloro-2-(2-methoxyphenyl)hydrazide
Uniqueness
The uniqueness of benzoic acid, 4-chloro-2-((2-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
195370-36-6 |
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Molecular Formula |
C15H15ClN4O2S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[[4-chloro-2-(2-methoxyanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4O2S/c1-22-13-5-3-2-4-11(13)18-12-8-9(16)6-7-10(12)14(21)19-20-15(17)23/h2-8,18H,1H3,(H,19,21)(H3,17,20,23) |
InChI Key |
FEQAJVUFYNTOMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Origin of Product |
United States |
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